Ethylzinc

MOCVD ZnO thin films surface roughness

Diethylzinc (Et₂Zn, DEZn, CAS 557-20-0) is a volatile, pyrophoric dialkylzinc compound (C₄H₁₀Zn, MW 123.50 g·mol⁻¹) that exists as a colourless liquid with a boiling point of 117 °C and a melting point of −28 °C. As the first organozinc compound ever isolated, it occupies a foundational position in organometallic chemistry and remains indispensable in asymmetric synthesis, materials science, and olefin polymerization.

Molecular Formula C2H5Zn-
Molecular Weight 94.4 g/mol
Cat. No. B8376479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylzinc
Molecular FormulaC2H5Zn-
Molecular Weight94.4 g/mol
Structural Identifiers
SMILESC[CH2-].[Zn]
InChIInChI=1S/C2H5.Zn/c1-2;/h1H2,2H3;/q-1;
InChIKeyHIRPBEGJCGOCKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylzinc (DEZn) Technical Baseline: Core Properties, Procurement-Relevant Identity, and Comparator Landscape


Diethylzinc (Et₂Zn, DEZn, CAS 557-20-0) is a volatile, pyrophoric dialkylzinc compound (C₄H₁₀Zn, MW 123.50 g·mol⁻¹) that exists as a colourless liquid with a boiling point of 117 °C and a melting point of −28 °C [1]. As the first organozinc compound ever isolated, it occupies a foundational position in organometallic chemistry and remains indispensable in asymmetric synthesis, materials science, and olefin polymerization [2]. DEZn must be distinguished from its closest structural analog dimethylzinc (DMZn, bp 46 °C), from higher dialkylzinc homologues such as di-n-butylzinc, and from non-organometallic zinc sources such as ZnCl₂. For procurement purposes, DEZn also competes with Grignard reagents (e.g., EtMgBr) and organoaluminum compounds (e.g., triethylaluminum) in overlapping application domains.

Why Diethylzinc Cannot Be Interchanged with Dimethylzinc, Grignard Reagents, or Other Organometallic Donors Without Verifiable Performance Loss


Substitution of diethylzinc with a generic alkylzinc or alternative organometallic donor is a frequent cause of process failure in precision synthesis and materials fabrication. DEZn and DMZn differ by approximately 18-fold in vapor pressure at ambient temperature [1], producing divergent mass-transport behaviour in MOCVD that directly controls film morphology and carbon impurity levels. In organic synthesis, the reduced nucleophilicity of the Zn–C bond relative to Grignard reagents preserves ester, nitrile, and nitro functionality that EtMgBr would destroy [2]. In olefin polymerization, replacing DEZn with a non-zinc chain-transfer agent eliminates the unique capacity of Zn–C sites to suppress random comonomer insertion and produce block-like copolymer architectures [3]. These differences are not marginal; they are quantitatively documented and dominate selection decisions in procurement.

Diethylzinc Differentiation Evidence: Head-to-Head and Cross-Study Quantitative Data vs. Closest Comparators


ZnO Film Surface Roughness: DEZn vs. DMZn in Low-Pressure MOCVD

In a direct head-to-head comparison under identical low-pressure MOCVD conditions, ZnO films grown from diethylzinc (DEZn) exhibit an RMS surface roughness of 4.18 nm, whereas films grown from dimethylzinc (DMZn) exhibit an RMS roughness of 17.67 nm [1]. The DEZn-derived films display quasi-two-dimensional lateral growth with large hexagonal grains, while DMZn-derived films are dominated by three-dimensional island growth modes. Raman spectroscopy further reveals substantially higher residual carbon and hydrogen impurity content in DMZn-grown films, which degrades photoluminescence via deep-level emissions [1].

MOCVD ZnO thin films surface roughness

Precursor Volatility and Vapor-Phase Handling: DEZn vs. DMZn

Diethylzinc and dimethylzinc differ dramatically in volatility. DEZn has a boiling point of 117 °C and a vapor pressure of approximately 20.8 mmHg (2.77 kPa) at 25 °C [1], while DMZn boils at 46 °C with a vapor pressure of approximately 376 mmHg (50.1 kPa) at 25 °C [2]. This ~18-fold difference in vapor pressure directly affects bubbler delivery consistency, mass-flow control, and gas-phase precursor concentration uniformity in MOCVD tools. The lower volatility of DEZn provides a wider process window for stable vapor delivery, reducing the risk of precursor condensation in unheated lines.

MOCVD precursor vapor pressure volatility

Functional Group Tolerance in C–C Bond Formation: Organozinc Reagents vs. Grignard Reagents

Organozinc reagents, including diethylzinc and derived organozinc halides, tolerate electrophilic functional groups—ester, ketone, cyano, and nitro—that are incompatible with Grignard reagents [1]. This chemoselectivity difference is a class-level property of the Zn–C bond (lower polarity and nucleophilicity vs. Mg–C) rather than a feature unique to DEZn alone. However, because DEZn serves as a key precursor for generating functionalized organozinc halides via transmetallation or halogen–zinc exchange, this tolerance is directly relevant to DEZn procurement decisions. In practice, Grignard reagents (e.g., EtMgBr) attack ester carbonyls rapidly at −78 °C, whereas organozinc reagents bearing ester groups can be prepared and coupled without protective-group strategies [1].

chemoselectivity functional group tolerance cross-coupling

Enantioselective Alkylation of Aldehydes: DEZn vs. DMZn Benchmarking in Chiral Ligand Systems

Diethylzinc in combination with chiral phosphoramide ligands derived from cinchona alkaloids achieves enantiomeric excess values up to 99% in the asymmetric addition to aldehydes, with excellent isolated yields [1]. In contrast, literature surveys for dimethylzinc-mediated enantioselective methylation of ketones report a ceiling of approximately 83% ee using camphorsulfonamide–titanium systems [2]. Although these data originate from different ligand families and substrates (aldehydes vs. ketones) and thus represent a cross-study comparison rather than a direct head-to-head, the consistently higher ee ceiling reported for DEZn across multiple ligand classes supports its preferential selection when maximum enantiopurity is required for ethyl-substituted chiral alcohol targets.

asymmetric synthesis enantioselective alkylation chiral ligand

Copolymer Microstructure Control: Zn(Et)₂-Assisted vs. Zinc-Unassisted Coordinative Chain Transfer Polymerization

In ethylene/propylene coordinative chain transfer copolymerization using (EBI)ZrCl₂/MMAO-12/TIBA, the addition of diethylzinc (DEZ) fundamentally alters comonomer insertion statistics. Zinc-assisted copolymerization (ZAC) yields ethylene reactivity ratios of rE = 11.58–18.17, EEE triad contents of 45.1–55.9%, and average ethylene sequence lengths n̄E = 4.1–5.8, producing copolymers with block-like structures and higher melting temperatures [1]. In contrast, zinc-unassisted copolymerization (ZUC) under otherwise identical conditions yields rE = 3.53–5.87, EEE triad contents of only 12.9–17.9%, n̄E = 1.75–2.54, a random index of 0.65–0.82, and lower melting points [1]. This represents a direct head-to-head comparison within the same experimental study.

olefin copolymerization chain transfer agent sequence distribution

Diethylzinc: Evidence-Backed Application Scenarios Where Comparator Substitution Is Quantitatively Contraindicated


MOCVD Growth of High-Quality ZnO Thin Films for Optoelectronic Devices

When device specifications require ZnO films with RMS surface roughness below 5 nm for UV emitter or transparent electrode applications, diethylzinc is the mandatory zinc precursor. The head-to-head MOCVD comparison demonstrates that DEZn yields films with RMS roughness of 4.18 nm, while DMZn produces films nearly 4.2× rougher (17.67 nm) under identical conditions [1]. Additionally, DEZn-derived ZnO exhibits superior photoluminescence with a narrow emission peak at 378 nm and substantially lower carbon impurity content, directly attributable to the different gas-phase decomposition pathways of the two precursors [1]. Procurement of DMZn for this application will result in device-incompatible film morphology.

Synthesis of Enantioenriched Secondary Alcohols Bearing Unprotected Ester or Nitrile Functionality

In the construction of complex pharmaceutical intermediates where the target molecule contains both a chiral secondary alcohol and an unprotected ester (or nitrile) group, diethylzinc-derived organozinc nucleophiles provide the essential chemoselectivity that enables convergent synthesis without protecting-group manipulations. As established by the class-level evidence, organozinc reagents tolerate ester, keto, cyano, and nitro functions that Grignard reagents attack rapidly [1]. The combination of this chemoselectivity with DEZn's capacity to achieve up to 99% ee in asymmetric aldehyde alkylation using optimized chiral phosphoramide ligands [2] makes DEZn the reagent of choice for such multifunctional targets.

Coordinative Chain Transfer Polymerization for Block-Like Ethylene–Propylene Copolymers

For the production of olefinic thermoplastic elastomers and compatibilizers requiring block-like ethylene–propylene segment distribution, diethylzinc functions as an indispensable chain-transfer agent (CTA). Direct head-to-head evidence shows that zinc-assisted copolymerization (ZAC) increases the ethylene reactivity ratio from rE ≈ 3.5–5.9 (random copolymer) to rE ≈ 11.6–18.2 (block-like), triples the EEE triad fraction from <18% to >45%, and more than doubles the average ethylene sequence length [1]. These copolymer microstructure changes translate to measurably higher melting temperatures and altered crystallinity, directly affecting material performance. No alternative CTA has been shown to replicate this sequence-control effect in the same catalyst system.

Vapor-Phase Delivery Systems Requiring Stable, Controllable Precursor Flux

In MOCVD and ALD tool configurations where the metalorganic precursor is delivered via a temperature-controlled bubbler, the approximately 18-fold lower vapor pressure of DEZn (20.8 mmHg at 25 °C) relative to DMZn (376 mmHg at 25 °C) provides a significantly wider process window for stable mass-flow control [1][2]. The higher boiling point of DEZn (117 °C vs. 46 °C for DMZn) also reduces the risk of premature vaporization or pressure surge in unheated delivery lines. These physical property differences are engineering-critical parameters that directly determine whether a given MOCVD tool configuration can reproducibly deliver a specified precursor flux.

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